molecular formula C7H7BrO B105401 3-Bromobenzyl alcohol CAS No. 15852-73-0

3-Bromobenzyl alcohol

Cat. No.: B105401
CAS No.: 15852-73-0
M. Wt: 187.03 g/mol
InChI Key: FSWNRRSWFBXQCL-UHFFFAOYSA-N
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Description

3-Bromobenzyl alcohol (C₇H₇BrO; molecular weight 187.036 g/mol) is a substituted benzyl alcohol with a bromine atom at the meta position of the benzene ring. Its CAS registry number is 15852-73-0, and it is also known by synonyms such as m-bromobenzyl alcohol and (3-bromophenyl)methanol . This compound is commercially available at 98% purity and serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and radiopharmaceuticals . Its bromine substituent enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and oxidation processes, distinguishing it from other benzyl alcohol derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3-bromobenzaldehyde using sodium borohydride in methanol. The reaction proceeds as follows:

3Bromobenzaldehyde+NaBH43Bromobenzyl alcohol+NaBO23-\text{Bromobenzaldehyde} + \text{NaBH}_4 \rightarrow 3-\text{Bromobenzyl alcohol} + \text{NaBO}_2 3−Bromobenzaldehyde+NaBH4​→3−Bromobenzyl alcohol+NaBO2​

The reaction is typically carried out at room temperature, and the product is purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Oxidation Reactions:
3-Bromobenzyl alcohol serves as a substrate in oxidation reactions to produce corresponding aldehydes or ketones. Recent studies have demonstrated the efficacy of cerium-photocatalyzed aerobic oxidation, where this compound can be selectively converted into 3-bromobenzaldehyde under mild conditions . This reaction showcases the compound's utility in synthetic organic chemistry, particularly for generating valuable intermediates.

Table 1: Oxidation Yields of this compound

Reaction TypeProductYield (%)
Cerium photocatalysis3-Bromobenzaldehyde55
Traditional oxidants3-Bromobenzoic acidVariable

Pharmaceutical Applications

Intermediate in Drug Synthesis:
this compound is used as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it plays a role in synthesizing selective serotonin reuptake inhibitors (SSRIs) and other therapeutic agents due to its ability to undergo further functionalization .

Case Study: Synthesis of SSRIs
Research has indicated that derivatives of this compound are effective precursors in the synthesis of fluoxetine, a well-known antidepressant. The bromine atom facilitates nucleophilic substitutions, allowing for the introduction of various functional groups essential for biological activity.

Material Science

Polymer Chemistry:
In material science, this compound is utilized in the development of polymers and resins. Its reactive hydroxyl group allows it to participate in polymerization reactions, contributing to the formation of thermosetting plastics and coatings with enhanced properties .

Table 2: Polymerization Reactions Involving this compound

Polymer TypeReaction ConditionsProperties
Epoxy ResinsHeat + CatalystHigh thermal stability
PolyurethaneIsocyanate reactionFlexible and durable

Electrochemical Applications

Recent advancements have explored the use of this compound in electrochemical synthesis processes. Studies indicate that it can be oxidized effectively using electrochemical methods, leading to the generation of radical species useful for further reactions . This approach presents an environmentally friendly alternative to traditional synthetic routes.

Mechanism of Action

The mechanism of action of 3-bromobenzyl alcohol involves its interaction with specific molecular targets. For example, it can act as a substrate for alcohol dehydrogenase enzymes, leading to its oxidation to 3-bromobenzaldehyde. This reaction involves the transfer of a hydride ion from the alcohol to the enzyme’s cofactor, typically nicotinamide adenine dinucleotide (NAD+). The resulting product, 3-bromobenzaldehyde, can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and functional properties of 3-bromobenzyl alcohol can be better understood by comparing it with structurally related benzyl alcohols. Key differences arise from variations in substituents (e.g., halogens, alkyl groups, hydroxyl groups) and their positions on the aromatic ring. Below is a detailed analysis:

Substituent Effects on Reactivity

a) Oxidation Reactivity

This compound exhibits distinct oxidation behavior compared to aliphatic alcohols like 3-phenylpropanol (1af). Under cerium-photocatalyzed aerobic oxidation conditions, this compound is selectively oxidized to 3-bromobenzaldehyde in 44% yield, while 3-phenylpropanol remains unreactive under the same conditions. This selectivity is attributed to the electron-withdrawing bromine group, which stabilizes the transition state during oxidation .

b) Catalytic Functionalization

In boronic acid-catalyzed reactions, this compound reacts with m-xylene to form 1-(3-bromobenzyl)-2,4-dimethylbenzene in 81% yield. In contrast, 4-methoxybenzyl alcohol (bearing an electron-donating methoxy group) yields only 61% under identical conditions. The bromine substituent likely enhances electrophilicity, facilitating nucleophilic attack .

Comparison with Halogenated Derivatives

a) Fluorinated Analogs

b) Non-Halogenated Derivatives

  • 3-Methylbenzyl alcohol (C₈H₁₀O; MW 122.16 g/mol): The methyl group at the meta position is electron-donating, making this compound less reactive in oxidation and electrophilic substitution compared to this compound. Its boiling point (488.2 K at 0.987 bar) is significantly lower due to reduced molecular weight and polarity .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Oxidation Reactivity Synthetic Application Yield
This compound C₇H₇BrO 187.036 Br (meta) High (44% aldehyde) 81% (boronic acid catalysis)
3-Phenylpropanol C₉H₁₂O 136.19 Aliphatic chain None N/A
3-Methylbenzyl alcohol C₈H₁₀O 122.16 CH₃ (meta) Moderate N/A
3-Hydroxybenzyl alcohol C₇H₈O₂ 124.14 OH (meta) High (prone to overoxidation) N/A
3-Bromo-4-fluorobenzyl alcohol C₇H₆BrFO 205.02 Br, F (meta, para) Moderate Not reported

Key Research Findings

  • Selective Oxidation : The bromine atom in this compound enhances selectivity in oxidation reactions, making it more reactive than aliphatic or electron-rich analogs .
  • Steric and Electronic Effects : Fluorinated derivatives exhibit altered reactivity due to steric hindrance or electronic effects, as seen in lower yields for ortho-substituted compounds .
  • Catalytic Efficiency : Higher yields in boronic acid-catalyzed reactions highlight the bromine group’s role in improving electrophilicity and reaction kinetics .

Biological Activity

3-Bromobenzyl alcohol (CAS Number: 15852-73-0) is an aromatic alcohol that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's synthesis, physicochemical properties, biological activities, and relevant case studies that highlight its significance in various fields.

PropertyValue
Molecular FormulaC₇H₇BrO
Molecular Weight187.03 g/mol
Melting Point110-112 °C
Boiling Point287.2 °C
Density1.6 ± 0.1 g/cm³
Flash Point115.7 ± 20.4 °C

This compound is characterized by a bromine atom attached to the benzyl group, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reduction of 3-bromobenzaldehyde using reducing agents such as sodium borohydride in ethanol, yielding high purity and good yields .

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

In vitro studies demonstrate that this compound can modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential utility in managing inflammatory diseases .

Anticancer Properties

Recent investigations have highlighted the compound's anticancer activity. In one study, this compound was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial membrane potential. This suggests that it may serve as a lead compound for developing novel anticancer therapies .

Case Studies

  • Cerium-Photocatalyzed Oxidation : A study demonstrated the selective oxidation of this compound using cerium photocatalysis under aerobic conditions, yielding aldehydes and ketones with good efficiency. This method showcases the compound's versatility in synthetic organic chemistry while retaining its biological activity .
  • Domino Reactions : In a domino reaction involving carbonyl compounds, this compound was successfully utilized as a substrate to produce bromo-functionalized products with high yields, further emphasizing its role in complex organic synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromobenzyl alcohol, and how do reaction conditions influence purity?

  • Methodological Answer : this compound is typically synthesized via reduction of 3-bromobenzaldehyde using agents like NaBH₄ or LiAlH₄. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation. However, the presence of residual brominated byproducts (e.g., unreacted aldehyde) requires careful monitoring via TLC or HPLC. Electrochemical methods have also been explored, where controlled potentials in acetonitrile/water mixtures reduce side reactions .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodological Answer : Gas chromatography (GC) faces challenges due to the compound’s low volatility (estimated boiling point ~65°C higher than analogous alcohols) and interactions with ionic additives like [Et₄N][BF₄], leading to poor reproducibility . Fourier-transform infrared spectroscopy (FTIR) is more robust, with distinct absorption bands at ~1700 cm⁻¹ for oxidation products (e.g., 3-bromobenzaldehyde) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for high sensitivity.

Advanced Research Questions

Q. How can chemoselectivity be achieved in the oxidation of this compound when competing substrates are present?

  • Methodological Answer : Cerium-photocatalyzed aerobic oxidation selectively oxidizes benzylic alcohols over aliphatic alcohols. For example, this compound was oxidized to 3-bromobenzaldehyde (44% yield) in the presence of 3-phenylpropanol, which remained unreacted. Key factors include UV light wavelength (365 nm), Ce(IV) catalyst loading (5 mol%), and solvent polarity (acetonitrile/water mixtures) .

Q. What are the mechanistic implications of solvent effects on the electrochemical oxidation of this compound?

  • Methodological Answer : In acetonitrile with 50 g/dm³ H₂O, the oxidation mechanism shifts from direct electron transfer to hydroxyl radical-mediated pathways. Platinum anodes favor aldehyde formation, while stainless steel cathodes minimize H₂O reduction side reactions. Cyclic voltammetry (CV) studies show a peak at +1.2 V (vs. Ag/AgCl), correlating with aldehyde yield .

Q. How do isotopic labeling techniques enhance mechanistic studies of this compound derivatives?

  • Methodological Answer : Radiolabeled [¹⁴C]-3-bromobenzyl alcohol (50–60 mCi/mmol) enables tracking of metabolic or degradation pathways in pharmacokinetic studies. For example, in photoredox reactions, isotopic tracing confirms whether hydroxyl groups originate from solvent H₂O or the alcohol itself .

Q. Data Contradictions and Resolution

Q. How can discrepancies in GC and FTIR data for this compound oxidation be resolved?

  • Methodological Answer : GC analysis of 3-bromobenzylaldehyde often shows poor reproducibility due to adsorption on column stationary phases or decomposition in the injector. FTIR circumvents these issues by monitoring real-time carbonyl group formation. Cross-validation with nuclear magnetic resonance (NMR) (e.g., ¹³C NMR δ ~190 ppm for aldehydes) ensures accuracy .

Q. Experimental Design Considerations

Q. What strategies mitigate hazards when handling this compound in high-temperature reactions?

  • Methodological Answer : Under reflux conditions (>150°C), this compound may release HBr gas. Use Schlenk lines with NaOH scrubbers to neutralize acidic vapors. In situ FTIR monitors decomposition, while thermogravimetric analysis (TGA) identifies safe operating temperatures (decomposition onset ~200°C) .

Q. Synthetic Applications

Q. How is this compound utilized in the synthesis of phenoxy derivatives?

  • Methodological Answer : this compound serves as a precursor for 3-phenoxybenzyl alcohol via Ullmann coupling with phenol (Cu catalyst, K₂CO₃, DMF, 120°C). Subsequent chemoselective oxidation with MnO₂ yields 3-phenoxybenzaldehyde, critical in agrochemical intermediates .

Properties

IUPAC Name

(3-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWNRRSWFBXQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166440
Record name 3-Bromobenzyl alcohol
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Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15852-73-0
Record name 3-Bromobenzenemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromobenzyl alcohol
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Record name 3-Bromobenzyl alcohol
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Record name 3-bromobenzyl alcohol
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Synthesis routes and methods I

Procedure details

Into a solution of 370 g. of 3-bromo benzaldehyde, 900 cm3. of methanol and 300 g. of 40% formaldehyde the solution of 380 g. of potassium hydroxide in 300 cm3. of water are dropped at a temperature of from 48° to 52° C. during 10 minutes while stirring. The reaction mixture is stirred for 3.5 hours at a temperature of from 50° to 55° C. Into this reaction mixture the solution of 60 g. of potassium hydroxide in 40 cm3. of water are dropped at 55° C. then the reaction mixture is stirred at 60° C. for 1.5 hours. After cooling to ambient temperature the pH-value of the reaction mixture is adjusted with 250 cm3. of an aqueous hydrochloric acid solution /1:1/ to 9. From this reaction mixture the methanol is distilled off, 2 l. of water are added to the residue and twice extracted with 400 cm3. of 1,2-dichloro ethane. After distilling the dichloro ethane off the residue is fractionated in vacuo. 333 g. of 3-bromobenzyl alcohol are obtained. Boiling point 120°-122° C./266-399 Pa.
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Synthesis routes and methods II

Procedure details

3-Bromobenzaldehyde (157 mmol) was dissolved in 300 mL of THF. At 0° C., 800 mL of EtOH was added, followed by NaBH4 (5.93 g, 157 mmol). The mixture was then stirred at r.t. (room temperature) for 1 hour and poured into cold 25% aq. (aqueous) NH4OAc. The organic solvents were evaporated and the residue was extracted with toluene:THF 1:1, dried over Na2SO4 and filtered through silica to yield the title compound.
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157 mmol
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Synthesis routes and methods III

Procedure details

To a solution of 50.0 g (0.25 mols, Aldrich) of 3-bromobenzoic acid in 100 ml of dry tetrahydrofuran (THF) cooled to 0° is added slowly 100 ml (1.0M in THF, 100 mmols, Aldrich) of borane-tetrahydrofuran complex. The reaction is stirred at 0° for 1 hour then at room temperature for 18 hours. The reaction is quenched by dropwise addition of water then concentrated in vacuo to remove solvent. The residue is partitioned between diethyl ether and 1M aqueous HCl. The organic layer is separated, washed with 1M aqueous sodium hydroxide, brine, dried (magnesium sulfate) and concentrated in vacuo to afford title compound.
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50 g
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Synthesis routes and methods IV

Procedure details

To a solution of 3-bromobenzaldehyde (114.8 g, 620.4 mmol) in EtOH (650 mL), NaBH4 (7.1 g, 186.1 mmol) was added in several portions at 25° C. Then the mixture was stirred for 1 h at room temperature. The reaction was quenched with water (200 mL). After removing EtOH, the residue was dissolved in AcOEt (500 mL), and filtered. The filter was washed with water (150 mL), brine (150 mL), and dried over Na2SO4. After removing the solvent, 115.8 g of the title compound was obtained (Yield: 99.8%).
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99.8%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Bromobenzyl alcohol
3-Bromobenzyl alcohol
3-Bromobenzyl alcohol
3-Bromobenzyl alcohol
3-Bromobenzyl alcohol
3-Bromobenzyl alcohol

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